(3S)-1-(2-aminopyridin-4-yl)-3-cyclopropyl-2-oxopyrrolidine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-1-(2-aminopyridin-4-yl)-3-cyclopropyl-2-oxopyrrolidine-3-carbonitrile is a complex organic compound that features a pyrrolidine ring, a cyclopropyl group, and an aminopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-(2-aminopyridin-4-yl)-3-cyclopropyl-2-oxopyrrolidine-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopropyl Group: This step may involve the use of cyclopropyl halides under basic conditions.
Attachment of the Aminopyridine Moiety: This can be done through nucleophilic substitution reactions using aminopyridine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the aminopyridine moiety.
Reduction: Reduction reactions could be used to modify the nitrile group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or modify substituents on the pyrrolidine or pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (3S)-1-(2-aminopyridin-4-yl)-3-cyclopropyl-2-oxopyrrolidine-3-carbonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule. Its interactions with biological targets could be studied to understand its effects and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structure suggests it might interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (3S)-1-(2-aminopyridin-4-yl)-3-cyclopropyl-2-oxopyrrolidine-3-carbonitrile would depend on its specific interactions with molecular targets. For example, it might inhibit an enzyme by binding to its active site or modulate a receptor by interacting with its binding domain. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
(3S)-1-(2-aminopyridin-4-yl)-3-cyclopropyl-2-oxopyrrolidine-3-carboxamide: Similar structure but with a carboxamide group instead of a nitrile.
(3S)-1-(2-aminopyridin-4-yl)-3-cyclopropyl-2-oxopyrrolidine-3-methanol: Similar structure but with a hydroxymethyl group instead of a nitrile.
Uniqueness
The uniqueness of (3S)-1-(2-aminopyridin-4-yl)-3-cyclopropyl-2-oxopyrrolidine-3-carbonitrile lies in its specific combination of functional groups, which may confer unique reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C13H14N4O |
---|---|
Molecular Weight |
242.28 g/mol |
IUPAC Name |
(3S)-1-(2-aminopyridin-4-yl)-3-cyclopropyl-2-oxopyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C13H14N4O/c14-8-13(9-1-2-9)4-6-17(12(13)18)10-3-5-16-11(15)7-10/h3,5,7,9H,1-2,4,6H2,(H2,15,16)/t13-/m1/s1 |
InChI Key |
ADNXFIKKXJJPGG-CYBMUJFWSA-N |
Isomeric SMILES |
C1CC1[C@@]2(CCN(C2=O)C3=CC(=NC=C3)N)C#N |
Canonical SMILES |
C1CC1C2(CCN(C2=O)C3=CC(=NC=C3)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.